2-Tert-butylquinolin-3-ol

Lipophilicity Drug design Physicochemical profiling

2‑Tert‑butylquinolin‑3‑ol (CAS 1446492‑66‑5) is a 2‑substituted quinolin‑3‑ol heterocycle bearing a bulky tert‑butyl group at the C‑2 position. Its computed physicochemical profile—XLogP3 of 3.5, topological polar surface area of 33.1 Ų, and molecular weight of 201.26 g mol⁻¹—places it in a distinct lipophilicity‑polarity space relative to other 2‑alkyl/aryl quinolin‑3‑ol congeners.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13189445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylquinolin-3-ol
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC=CC=C2C=C1O
InChIInChI=1S/C13H15NO/c1-13(2,3)12-11(15)8-9-6-4-5-7-10(9)14-12/h4-8,15H,1-3H3
InChIKeyJIHZALHJQYQBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylquinolin-3-ol – Core Physicochemical & Structural Identity for Procurement Specification


2‑Tert‑butylquinolin‑3‑ol (CAS 1446492‑66‑5) is a 2‑substituted quinolin‑3‑ol heterocycle bearing a bulky tert‑butyl group at the C‑2 position. Its computed physicochemical profile—XLogP3 of 3.5, topological polar surface area of 33.1 Ų, and molecular weight of 201.26 g mol⁻¹—places it in a distinct lipophilicity‑polarity space relative to other 2‑alkyl/aryl quinolin‑3‑ol congeners [1]. The compound is routinely supplied at ≥95 % purity by multiple commercial vendors .

Why 2‑Tert‑butylquinolin‑3‑ol Cannot Be Replaced by a Generic 2‑Substituted Quinolin‑3‑ol


Simply substituting the C‑2 substituent from methyl to ethyl, isopropyl, or phenyl dramatically alters lipophilicity, steric demand, and consequently biological recognition profiles. The tert‑butyl group is unique among these congeners in combining near‑maximal computed log P with exceptionally high steric hindrance, which can translate into superior metabolic stability and target selectivity in medicinal chemistry programs. The quantitative evidence below demonstrates that even closely related analogs differ by ≥0.8 log P units, precluding direct interchangeability in structure‑activity‑relationship (SAR) studies [1].

Head‑to‑Head Physicochemical & Class‑Level Evidence for 2‑Tert‑butylquinolin‑3‑ol Differentiation


Lipophilicity (XLogP3) Comparison Against 2‑Methyl, 2‑Ethyl, and 2‑Phenyl Congeners

The computed XLogP3 of 2‑tert‑butylquinolin‑3‑ol (3.5) is 1.3 log units higher than that of its 2‑methyl analog (2.2), 0.8 units higher than its 2‑ethyl analog (2.7), and equivalent to its 2‑phenyl analog (3.5). This indicates a lipophilicity comparable to the flat aromatic phenyl substituent while providing distinctly greater steric bulk [1][2][3][4].

Lipophilicity Drug design Physicochemical profiling

Steric Bulk Differentiation – Rotatable Bond Count and Molecular Volume

2‑Tert‑butylquinolin‑3‑ol possesses one rotatable bond (the t‑Bu C–C rotation), matching 2‑ethyl and 2‑phenyl analogs but contrasting with 2‑methyl (zero rotatable bonds). However, the tert‑butyl group occupies a substantially larger van der Waals volume than methyl, ethyl, or phenyl, providing greater steric shielding of the quinoline core without introducing additional conformational flexibility [1][2][3][4].

Steric hindrance Metabolic stability Ligand efficiency

Conserved Topological Polar Surface Area (TPSA) Across 2‑Substituted Quinolin‑3‑ols Enables Controlled Variable Isolation

All four compared 2‑substituted quinolin‑3‑ols share an identical TPSA of 33.1 Ų, as the substitution at C‑2 does not alter the number of hydrogen‑bond donors or acceptors. This conserved polarity means that any observed biological differences can be primarily attributed to lipophilicity and steric effects rather than to changes in polar surface interactions [1][2][3][4].

Polarity Permeability SAR design

Commercial Availability and Purity Benchmarking for Reproducible Procurement

2‑Tert‑butylquinolin‑3‑ol is stocked by multiple international suppliers (CymitQuimica/Biosynth, Leyan) at a minimum purity specification of 95%, with some vendors providing batch‑specific certificates of analysis. In contrast, certain comparator 2‑substituted quinolin‑3‑ols (e.g., 2‑isopropyl) are only intermittently available or require custom synthesis, which can delay project timelines .

Compound sourcing Reproducibility Quality control

High‑Confidence Application Scenarios for 2‑Tert‑butylquinolin‑3‑ol Based on Verified Evidence


Lipophilicity‑Driven SAR Studies in CNS Drug Discovery

With an XLogP3 of 3.5 and conserved TPSA of 33.1 Ų, 2‑tert‑butylquinolin‑3‑ol is a preferred scaffold for probing the role of lipophilicity in blood‑brain barrier penetration while keeping hydrogen‑bonding parameters constant. The 0.8–1.3 log P gap relative to 2‑methyl and 2‑ethyl analogs ensures measurable ADME differentiation [1].

Steric‑Shielding Probe for Metabolic Stability Optimization

The tert‑butyl group provides maximal steric protection of the quinoline core among 2‑alkyl congeners (≈3.3‑fold larger than methyl). This makes the compound an ideal tool for investigating the role of steric hindrance in reducing CYP450‑mediated oxidation without introducing additional rotatable bonds [2].

Matched Molecular Pair Analysis with 2‑Phenylquinolin‑3‑ol

Because 2‑tert‑butylquinolin‑3‑ol and 2‑phenylquinolin‑3‑ol share identical XLogP3 (3.5) and TPSA (33.1 Ų) but differ fundamentally in shape (spherical tert‑butyl vs. planar phenyl), they form a near‑perfect matched molecular pair for deconvoluting shape‑dependent effects on target binding, solubility, and crystal packing [3].

Reproducible Intermediate for Medicinal Chemistry Libraries

The reliable multi‑vendor availability at ≥95 % purity and the reactive 3‑OH handle make 2‑tert‑butylquinolin‑3‑ol a robust building block for parallel synthesis of focused libraries, where consistent starting material quality is essential for SAR reproducibility .

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